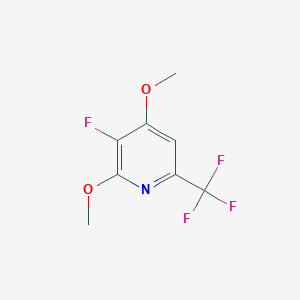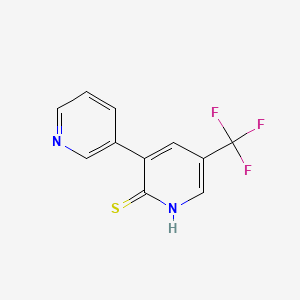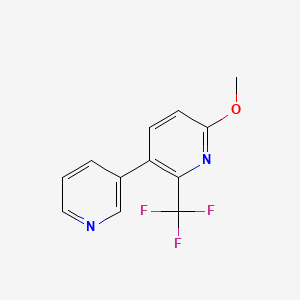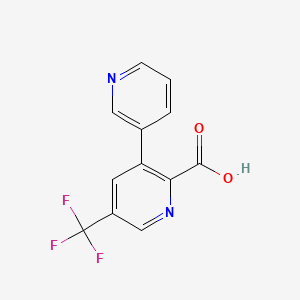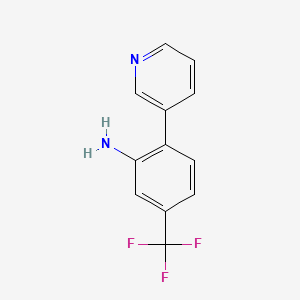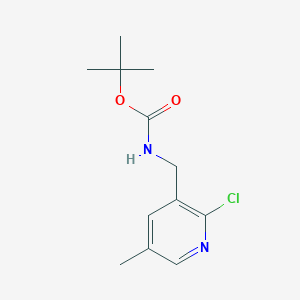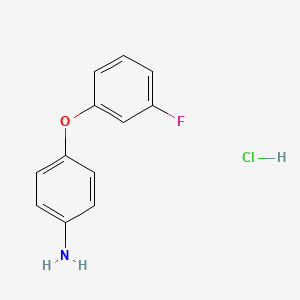
4-(3-Fluorophenoxy)aniline hydrochloride
説明
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenoxy)aniline hydrochloride consists of a benzene ring attached to an aniline group and a fluorophenoxy group . The presence of the fluorine atom and the phenoxy group may influence the compound’s reactivity and physical properties.科学的研究の応用
Docking and QSAR Studies
The compound's derivatives have been studied extensively in docking and quantitative structure–activity relationship (QSAR) contexts, particularly as c-Met kinase inhibitors. These studies involve analyzing the orientations and active conformations of these inhibitors, using predictive models including steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, among others, to understand the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Catalytic Oxidation
Research has shown that Fe3O4 magnetic nanoparticles, in conjunction with 4-(3-Fluorophenoxy)aniline hydrochloride derivatives, can catalyze the oxidation of phenolic and aniline compounds from aqueous solutions, indicating potential applications in environmental remediation (Zhang et al., 2009).
Practical Synthesis
Practical synthesis processes involving this compound have been developed for industrial production due to their robustness and less environmental impact. The overall yields of such processes have been reported to be high, indicating its viability for large-scale production (Qingwen, 2011).
Sonolysis in Aqueous Solutions
Studies on the sonolysis of derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride show that the initial rate of degradation of these compounds follows pseudo-first-order reaction kinetics, suggesting potential applications in the field of chemical kinetics and process engineering (Jiang et al., 2002).
Fluorescence Quenching Studies
The compound's derivatives have been studied for fluorescence quenching, particularly in alcohols of varying viscosities, which can be crucial in the development of new sensors and imaging technologies. These studies provide insights into the different conformers of the solutes in the ground state and the formation of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).
Corrosion Inhibition
Research has indicated the potential use of aniline derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride as corrosion inhibitors for metals in acidic environments. These studies involve assessing the effectiveness of these compounds through potentiodynamic polarization and electrochemical impedance spectroscopy measurements, suggesting applications in material science and engineering (Khaled & Hackerman, 2004).
Safety and Hazards
特性
IUPAC Name |
4-(3-fluorophenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWJBMOYOXOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



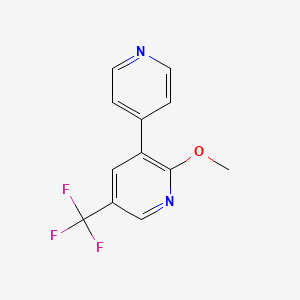
![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)



